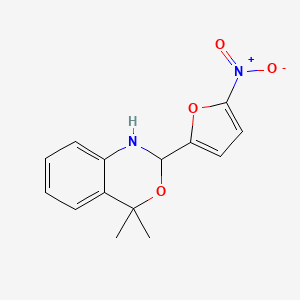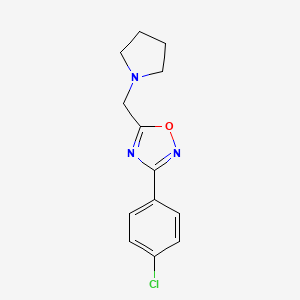![molecular formula C18H19N5OS B5588892 4-{[4-(dimethylamino)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588892.png)
4-{[4-(dimethylamino)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is involved in the synthesis of complexes with various metals. For instance, Bhat and Narayana (2005) described its use in synthesizing complexes with Ag(I), Tl(I), Zn(II), Hg(II), Cd(II), Pd(II), Co(II), and Ni(II) (Bhat & Narayana, 2005).
Molecular Structure Analysis
The crystal structure of related compounds has been analyzed by Ding et al. (2009). They provided insights into the bond lengths, angles, and planarity of the triazole ring and benzene rings in these compounds (Ding et al., 2009).
Chemical Reactions and Properties
Shet et al. (2020) studied the compound as a corrosion inhibitor for stainless steel in sulfuric acid, demonstrating its chemical reactivity and potential application in material science (Shet et al., 2020).
Mecanismo De Acción
The compound acts as a corrosion inhibitor by adsorbing onto the surface of the alloy. This adsorption is primarily performed through chemisorption and is compatible with the Langmuir isotherm . The formation of a chemisorbed film on the surface of the alloy has been confirmed through electrochemical impedance spectroscopy (EIS) methods .
Direcciones Futuras
The compound’s potential as a corrosion inhibitor is promising, but more research is needed to fully understand its properties and potential applications. Future studies could explore its behavior under different conditions, its effectiveness on other materials, and potential improvements to its synthesis process .
Propiedades
IUPAC Name |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-22(2)15-10-8-14(9-11-15)12-19-23-17(20-21-18(23)25)13-24-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,25)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNHLMOGQQZCNK-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(dimethylamino)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)
![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)
![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)
![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)
![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)

![1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5588857.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5588879.png)


![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588904.png)